3-(3,5-dimethylphenyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
The compound 3-(3,5-dimethylphenyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by:
- A dihydroquinazoline core substituted with a 4-oxo group.
- A 3,5-dimethylphenyl group at position 2.
- A [(2,5-dimethylphenyl)methyl]sulfanyl moiety at position 2.
- A 7-carboxamide side chain with a 2-methoxyethyl substituent.
Its comparison with analogs focuses on structural, computational, and activity-based metrics.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3S/c1-18-6-7-21(4)23(13-18)17-36-29-31-26-16-22(27(33)30-10-11-35-5)8-9-25(26)28(34)32(29)24-14-19(2)12-20(3)15-24/h6-9,12-16H,10-11,17H2,1-5H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPNHCUTEAZKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=CC(=C3)C(=O)NCCOC)C(=O)N2C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethylphenyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its anti-cancer, antibacterial, and enzyme inhibition activities.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinazoline core with various substituents. The presence of methyl groups on the phenyl rings and a methoxyethyl group contributes to its biological activity.
1. Anti-Cancer Activity
Quinazoline derivatives are known for their potential anti-cancer properties. Studies have shown that compounds similar to the one exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : A review highlighted that quinazolinone-based hybrids demonstrated IC50 values ranging from 0.36 to 40.90 μM against MDA-MB-231 breast cancer cells, suggesting potent anti-cancer activity .
- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways such as EGFR (epidermal growth factor receptor) and COX (cyclooxygenase) enzymes, which are crucial in cancer proliferation and inflammation .
2. Antibacterial Activity
The antibacterial properties of quinazoline derivatives have been extensively studied:
- Spectrum of Activity : The compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds within this class have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups (like methyl) on the phenyl rings enhances antibacterial activity, as demonstrated in various studies .
3. Enzyme Inhibition
Quinazoline derivatives are also known for their ability to inhibit various enzymes:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Some quinazoline compounds have been identified as potent DPP-IV inhibitors, which are relevant in diabetes management .
- Urease Inhibition : Certain derivatives have shown promising urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Desai et al. (2022) | Quinazolinone hybrid | Anti-cancer | 0.36 - 40.90 μM |
| Kumar et al. (2013) | Quinazoline derivative | Antibacterial | Varies by strain |
| Al-Omary et al. (2013) | Quinazolinone analog | DPP-IV inhibition | 0.76 nM |
These studies collectively indicate that modifications to the quinazoline structure can significantly impact biological activity.
Comparison with Similar Compounds
Structural Similarity and Clustering
Structural analogs are identified using computational methods such as Tanimoto and Dice similarity indices , which quantify molecular overlap via fingerprinting (e.g., Morgan or MACCS keys) . Key findings:
Table 1: Structural Similarity Metrics
Bioactivity and Mode of Action
Bioactivity profiles correlate with structural similarity. Hierarchical clustering of 37 small molecules revealed that compounds with shared scaffolds cluster into groups with similar protein targets (e.g., kinases, histone deacetylases) . For the target compound:
Table 2: Bioactivity Comparison
Computational Docking and Binding Affinity
Molecular docking studies highlight how minor structural changes alter binding:
Table 3: Docking Affinity and Structural Motifs
Pharmacokinetic and Toxicity Profiles
Similarity in molecular properties (e.g., logP, molecular weight) predicts comparable ADMET profiles:
- The target compound’s logP (~3.5) aligns with Analog A (logP 3.7), suggesting moderate membrane permeability .
- Structural alerts : The dimethylphenyl groups may increase hepatotoxicity risk, as seen in benzylthio-containing analogs .
Key Findings and Exceptions
- Activity Cliffs : Analog B (Tanimoto 0.76) shows a 10-fold reduction in potency compared to the target compound, underscoring the sensitivity of Asp144 interactions to substituent size .
Q & A
Q. What synthetic methodologies are recommended for preparing this quinazoline derivative?
Methodological Answer: The synthesis involves multi-step condensation and functionalization reactions. Key steps include:
- Quinazoline core formation : Use oxalyl chloride or acetic acid/sodium acetate systems to facilitate cyclization, as demonstrated in carboxamide syntheses .
- Sulfanyl group introduction : Employ thiolating agents (e.g., [(2,5-dimethylphenyl)methyl]thiol derivatives) under inert conditions to avoid oxidation. Evidence from cyclopentanecarboxamide condensation with isothiocyanates suggests optimized temperatures (60–80°C) and anhydrous solvents (e.g., DMF) .
- Final functionalization : React with 2-methoxyethylamine via nucleophilic substitution, monitored by TLC/HPLC for completion.
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: A multi-technique approach is critical:
- NMR spectroscopy : Analyze - and -NMR to verify substituent integration (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm, methoxyethyl signals at δ 3.3–3.5 ppm).
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for : 499.19 g/mol).
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, if single crystals are obtainable.
- HPLC purity assessment : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure >95% purity .
Q. What are the critical parameters for assessing purity post-synthesis?
Methodological Answer:
- Melting point analysis : Compare observed vs. literature values (if available) for consistency.
- Elemental analysis (EA) : Validate C, H, N, S content within ±0.4% of theoretical values.
- Chromatographic methods : Combine HPLC with UV/vis and mass detection to identify impurities (e.g., unreacted intermediates) .
Advanced Research Questions
Q. How can the yield of sulfanyl group introduction be optimized?
Methodological Answer:
- Catalyst screening : Test Pd or Cu catalysts (e.g., Pd(OAc)) to enhance thiol coupling efficiency, as shown in palladium-catalyzed reductive cyclizations .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for solubility and reaction kinetics.
- Stoichiometric adjustments : Increase thiolating agent equivalents (1.5–2.0 eq.) while monitoring side reactions via LC-MS .
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?
Methodological Answer:
- 2D NMR techniques : Use - HSQC/HMBC to assign coupling interactions and confirm substituent positions.
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to predict chemical shifts and compare with experimental data.
- Variable temperature NMR : Identify dynamic effects (e.g., hindered rotation of dimethylphenyl groups) causing splitting anomalies.
Q. What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.
- Cellular cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, referencing protocols from pharmacological studies on structurally related compounds .
- Metabolic stability : Use liver microsome models (human/rat) to assess CYP450-mediated degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
